Acetyl 2-acetyloxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

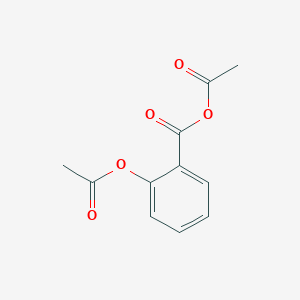

Acetyl 2-acetyloxybenzoate, commonly known as acetylsalicylic acid or aspirin, is a widely used pharmaceutical compound. It is a white, crystalline powder with a characteristic odor. This compound is known for its analgesic, anti-inflammatory, and antipyretic properties, making it a staple in medicine cabinets worldwide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl 2-acetyloxybenzoate is synthesized through the acetylation of salicylic acid. The process involves the following steps :

Drying an Erlenmeyer flask: and adding 3 grams of salicylic acid.

Adding 5 to 8 drops of 85% phosphoric acid: and 6 mL of acetic anhydride to the flask.

Mixing the solution: and placing the flask in warm water for 15 minutes.

Adding 20 drops of cold water: dropwise to the warm solution to destroy excess acetic anhydride.

Cooling the mixture: in an ice bath to speed up crystallization.

Filtering the mixture: using a Buckner funnel and washing the crystals with ice-cold water.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl 2-acetyloxybenzoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to salicylic acid and acetic acid.

Esterification: Reacts with alcohols to form esters.

Oxidation: Can be oxidized to form various by-products.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions.

Esterification: Alcohols and acidic catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Hydrolysis: Salicylic acid and acetic acid.

Esterification: Various esters depending on the alcohol used.

Oxidation: By-products such as quinones and other oxidized derivatives

Wissenschaftliche Forschungsanwendungen

Acetyl 2-acetyloxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.

Biology: Studied for its effects on cellular processes and its role in inhibiting cyclooxygenase enzymes.

Medicine: Extensively researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and potential role in preventing cardiovascular diseases.

Industry: Used in the manufacture of other pharmaceuticals and as a preservative in some products

Wirkmechanismus

Acetyl 2-acetyloxybenzoate exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX). This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever. The compound acetylates the serine residue in the active site of the COX enzyme, leading to its irreversible inactivation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Salicylic Acid: The precursor to acetyl 2-acetyloxybenzoate, used in topical treatments for acne and other skin conditions.

Acetaminophen: Another analgesic and antipyretic, but with a different mechanism of action.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure and side effect profile.

Uniqueness

This compound is unique due to its irreversible inhibition of COX enzymes, which provides prolonged effects compared to other NSAIDs. Its ability to prevent platelet aggregation also sets it apart, making it useful in preventing heart attacks and strokes .

Eigenschaften

Molekularformel |

C11H10O5 |

|---|---|

Molekulargewicht |

222.19 g/mol |

IUPAC-Name |

acetyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C11H10O5/c1-7(12)15-10-6-4-3-5-9(10)11(14)16-8(2)13/h3-6H,1-2H3 |

InChI-Schlüssel |

VPQJVLFFIPVMAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)